REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:24]([O:25][CH3:26])=[CH:23][C:12]([C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:14])=[C:11]([N+:27]([O-])=O)[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(#N)C.S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[NH2:27][C:11]1[CH:10]=[C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[C:24]([O:25][CH3:26])=[CH:23][C:12]=1[C:13]([O:15][CH2:16][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)=[O:14] |f:2.3.4|
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Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=C(C(=O)OCC2=CC=CC=C2)C=C1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
660 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
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516 g
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
|
Details
|
stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
adjusted to 20° C
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Type
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TEMPERATURE
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Details
|
The slurry was then heated to 65° C.
|
Type
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STIRRING
|
Details
|
the mixture stirred for another 30 minutes
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
The lower aqueous phase was removed
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Type
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ADDITION
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Details
|
Concentrated hydrochloric acid (33% w/w, 12.48 g) was then added
|
Type
|
WAIT
|
Details
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The suspension is held for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 20° C. over 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Sodium hydroxide solution (20% w/w, 59.29 g) was added
|
Type
|
CUSTOM
|
Details
|
to give a pH of 10
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for one hour
|
Duration
|
1 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OCC2=CC=CC=C2)C=C(C(=C1)OCC1=CC=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |